molecular formula C4Cl3NOS B3053902 3,4-Dichloroisothiazole-5-carbonyl chloride CAS No. 56914-82-0

3,4-Dichloroisothiazole-5-carbonyl chloride

Cat. No.: B3053902
CAS No.: 56914-82-0
M. Wt: 216.5 g/mol
InChI Key: MSSXWKAJMRSAGF-UHFFFAOYSA-N
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Description

3,4-Dichloroisothiazole-5-carbonyl chloride (CAS: 56914-82-0) is a reactive heterocyclic acyl chloride derived from 3,4-dichloroisothiazole-5-carboxylic acid. It is synthesized via refluxing the carboxylic acid with thionyl chloride (SOCl₂), yielding 96% of the product as a white crystalline solid after vacuum distillation (b.p. 80–86 °C/1.5–2.0 mbar) . This compound serves as a key intermediate in agrochemical synthesis, particularly for fungicides and plant elicitors, due to its electrophilic carbonyl chloride group, which facilitates nucleophilic substitutions (e.g., amidation, esterification) .

Properties

IUPAC Name

3,4-dichloro-1,2-thiazole-5-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl3NOS/c5-1-2(4(7)9)10-8-3(1)6
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSXWKAJMRSAGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SN=C1Cl)C(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501261985
Record name 3,4-Dichloro-5-isothiazolecarbonyl chloride
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Molecular Weight

216.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

56914-82-0
Record name 3,4-Dichloro-5-isothiazolecarbonyl chloride
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Record name 3,4-Dichloroisothiazole-5-carbonyl chloride
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Record name 3,4-Dichloro-5-isothiazolecarbonyl chloride
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Record name 3,4-dichloroisothiazole-5-carbonyl chloride
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Preparation Methods

Reaction Conditions and Optimization

  • Stoichiometry : A molar ratio of 1:3 (carboxylic acid to SOCl₂) is typically employed to ensure complete conversion. Excess SOCl₂ acts as both a reagent and solvent.
  • Temperature : Reflux conditions (70–80°C) are maintained for 4–6 hours to drive the reaction to completion.
  • Workup : Post-reaction, excess SOCl₂ is removed via vacuum distillation, and the crude product is purified by recrystallization from anhydrous hexane or toluene.

Table 1: Representative Yields and Purity Data

Starting Material SOCl₂ (equiv.) Time (hr) Yield (%) Purity (HPLC)
100 g 3.0 4.5 96 99.2
500 g 3.2 5.0 94 98.8
1 kg 3.5 6.0 92 98.5

This method achieves yields exceeding 90% with minimal byproducts, such as HCl gas, which is neutralized using alkaline scrubbers.

Alternative Synthetic Routes Using Phosphorus-Based Reagents

While less common, phosphorus pentachloride (PCl₅) and oxalyl chloride [(COCl)₂] have been explored as alternative chlorinating agents. These reagents offer distinct advantages in moisture-sensitive applications.

Phosphorus Pentachloride-Mediated Chlorination

  • Mechanism : PCl₅ acts as a Lewis acid, facilitating the formation of a reactive acylium intermediate.
  • Conditions : Reactions are conducted at 0–5°C in dichloromethane, with gradual warming to room temperature over 12 hours.
  • Yield : 82–85%, with residual phosphorus oxides requiring careful filtration.

Oxalyl Chloride with Catalytic DMF

  • Catalysis : Dimethylformamide (DMF, 0.1 equiv.) accelerates the reaction by generating an iminium intermediate.
  • Solvent : Anhydrous THF or diethyl ether prevents side reactions.
  • Efficiency : Yields reach 88–90%, though the higher cost of oxalyl chloride limits industrial adoption.

Table 2: Comparative Analysis of Chlorinating Agents

Reagent Temp. Range (°C) Yield (%) Byproduct Management
SOCl₂ 70–80 92–96 HCl gas neutralization
PCl₅ 0–25 82–85 POCl₃ precipitation
(COCl)₂ + DMF 25–30 88–90 CO₂ evolution

Industrial-Scale Production and Process Intensification

Large-scale synthesis requires modifications to laboratory protocols to address safety, cost, and waste management.

Continuous Flow Reactor Systems

  • Design : Tubular reactors with SOCl₂ pre-mixing zones reduce exothermic risks.
  • Residence Time : 30–45 minutes at 100–120°C under pressurized conditions (2–3 bar).
  • Output : 500 kg/day with 94% yield and 99% purity.

Solvent Recycling and Byproduct Utilization

  • Distillation : Recovery of unreacted SOCl₂ via fractional distillation reduces raw material costs by 40%.
  • HCl Byproduct : Captured as 32% hydrochloric acid for use in pH adjustment or neutralization processes.

Table 3: Industrial Process Metrics

Parameter Batch Process Continuous Flow
Annual Capacity 50 tons 150 tons
Energy Consumption 120 kWh/kg 85 kWh/kg
Waste Generation 0.8 kg/kg 0.3 kg/kg

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloroisothiazole-5-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for converting carboxylic acids to carbonyl chlorides.

    Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

    Water: For hydrolysis reactions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

3,4-Dichloroisothiazole-5-carbonyl chloride serves as an important intermediate in the synthesis of various heterocyclic compounds and agrochemicals. It can be synthesized from 3,4-dichloroisothiazole-5-carboxylic acid through chlorination using thionyl chloride (SOCl2), converting the carboxylic acid group into a carbonyl chloride group. This transformation is essential for the development of more complex molecules in organic chemistry.

Biological Applications

Plant Elicitor

Research has indicated that this compound can act as a plant elicitor, enhancing plant defense mechanisms against pathogens. In studies involving cotton plants, emulsifiable concentrates containing this compound demonstrated significant growth inhibition of pathogens when applied at specific dosages .

Fungicidal Activity

A series of studies have highlighted the fungicidal properties of derivatives of 3,4-dichloroisothiazole. For instance, novel strobilurin analogs derived from this compound exhibited strong efficacy against various plant pathogens such as Sphaerotheca fuliginea and Pseudoperonospora cubensis, outperforming commercial fungicides like azoxystrobin . The compound's biological activity suggests potential for developing new agricultural fungicides.

Medicinal Chemistry

Potential Drug Development

The unique chemical structure of this compound makes it a candidate for drug development. Its reactivity allows for modifications that could lead to new therapeutic agents. Research has explored its role in synthesizing biologically active compounds that may exhibit antimicrobial or anti-cancer properties.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its ability to undergo various chemical reactions—such as substitution and hydrolysis—enables the creation of a wide range of products tailored for specific industrial applications.

Summary Table of Applications

Field Application Details
ChemistryIntermediate in SynthesisUsed to synthesize heterocyclic compounds and agrochemicals via chlorination with SOCl2
BiologyPlant ElicitorEnhances plant defense mechanisms; effective against pathogens in field trials
Fungicidal ActivityDemonstrated efficacy against multiple plant pathogens; potential for new agricultural fungicides
MedicineDrug DevelopmentExplored for its potential in synthesizing biologically active compounds
IndustryProduction of Specialty ChemicalsUtilized in creating various industrial products; undergoes multiple chemical reactions

Case Studies

  • Fungicidal Efficacy Study
    • A study synthesized several strobilurin analogs based on 3,4-dichloroisothiazole and tested their efficacy against Sphaerotheca fuliginea. Results indicated that compound 8d had superior performance compared to commercial standards .
  • Plant Growth Inhibition
    • An emulsifiable concentrate containing 10% of 3,4-dichloroisothiazole-5-carboxylic acid was used on cotton plants. The application resulted in measurable reductions in new leaf formation, indicating effective growth inhibition at specified dosages .

Mechanism of Action

The mechanism of action of 3,4-Dichloroisothiazole-5-carbonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and leading to desired physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isothiazole Derivatives

3,4-Dichloroisothiazole-5-carboxylic Amides
  • Structure : The carbonyl chloride group is replaced by amide linkages (e.g., compounds Ⅲa , Ⅲe , Ⅲi in ).
  • Synthesis : Formed via condensation of 3,4-dichloroisothiazole-5-carbonyl chloride with amines.
  • Properties :
    • Higher molecular weights (e.g., ~298–427 g/mol) compared to the parent compound (198.03 g/mol).
    • Solid or oily states, depending on substituents (e.g., Methyl-N-(p-methoxyphenyl) derivative (2k) is an oil; trifluoromethylphenyl derivative (2l) is a powder) .
    • Bioactivity : Exhibits fungicidal (50% inhibition at 50 μg/mL against nine fungi) and anti-tobacco mosaic virus (TMV) activity (41–43% systemic acquired resistance at 100 μg/mL) .
3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile
  • Structure : Chlorine and p-tolyl substituents on the isothiazole ring, with a nitrile group at position 5 .
  • Reactivity : Nitrile group offers distinct reactivity (e.g., cycloadditions) compared to the acyl chloride.
  • Applications : Primarily explored in medicinal chemistry for heterocyclic diversification.
5-Chloro-2-methyl-4-isothiazolin-3-one
  • Structure : Isothiazolone ring with methyl and chlorine substituents (CAS: 26172-55-4).
  • Applications : Widely used as a biocide in industrial formulations (e.g., coatings, cosmetics) due to its antimicrobial properties .

Heterocyclic Acyl Chlorides

Isoxazole Carbonyl Chlorides
  • Example : 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride (CAS: 25629-50-9) .
  • Structural Differences :
    • Oxygen atom in the isoxazole ring vs. sulfur in isothiazole.
    • Lower electronegativity of oxygen alters electronic properties and reactivity.
  • Applications : Intermediate in pharmaceuticals (e.g., cimicifugoside derivatives).
3-Ethylisoxazole-5-carbonyl Chloride
  • Structure : Ethyl substituent on the isoxazole ring.
  • Reactivity : Less electrophilic than this compound due to reduced electron-withdrawing effects.

Comparative Data Tables

Reactivity and Stability

  • This compound is highly reactive toward nucleophiles (amines, alcohols) due to its electrophilic carbonyl group. However, it is moisture-sensitive, requiring anhydrous conditions for storage .
  • Isothiazolone derivatives (e.g., 5-chloro-2-methyl-4-isothiazolin-3-one) are more stable in aqueous formulations but require stabilizers to prevent decomposition .

Biological Activity

3,4-Dichloroisothiazole-5-carbonyl chloride is a compound that has garnered attention in various fields due to its broad spectrum of biological activities, particularly as a fungicide and potential anti-inflammatory agent. This article synthesizes findings from diverse research studies to present a comprehensive overview of its biological activity, including synthesis methods, efficacy against pathogens, and potential therapeutic applications.

This compound is characterized by its isothiazole ring structure, which contributes to its biological activity. The compound can be synthesized through various chemical pathways, often involving the chlorination of isothiazole derivatives. Recent studies have focused on developing strobilurin analogs based on this compound to enhance its fungicidal properties and systemic acquired resistance in plants .

Biological Activity Overview

Fungicidal Activity:
Research indicates that this compound exhibits significant fungicidal activity against multiple plant pathogens. For instance, a study demonstrated that synthesized derivatives showed better efficacy than commercial fungicides like azoxystrobin and trifloxystrobin against pathogens such as Sphaerotheca fuliginea and Pseudoperonospora cubensis .

Table 1: Efficacy of 3,4-Dichloroisothiazole Derivatives Against Plant Pathogens

PathogenCompoundApplication Rate (g ai/hm²)Base Disease Index (DI)After DIEfficacy (%)
Sphaerotheca fuliginea8d37.51.988.0178.62 ± 4.38
Pseudoperonospora cubensisTrifloxystrobin37.51.6410.0468.02 ± 5.58
Erysiphe graminisCompound 7a---Best efficacy observed

The aforementioned study highlighted that compound 8d outperformed commercial standards in field trials, showcasing its potential as a new candidate for managing plant diseases .

Anti-inflammatory Activity:
In addition to its fungicidal properties, certain derivatives of isothiazoles have shown inhibitory effects on cyclooxygenases (COX-1 and COX-2) and lipoxygenase enzymes, suggesting potential applications in treating inflammatory conditions . These compounds may act as promising candidates for neuroinflammatory diseases due to their ability to modulate inflammatory pathways.

Case Studies

Case Study 1: Fungicidal Efficacy
A recent study synthesized a series of novel compounds derived from 3,4-dichloroisothiazole linked to strobilurin pharmacophores. The results indicated that these compounds exhibited enhanced fungicidal activity against nine different plant pathogens in vitro, with one compound (2a) showing superior performance due to its structural modifications .

Case Study 2: Systemic Acquired Resistance
Another investigation demonstrated that compound 7a , when tested in vivo, significantly upregulated salicylic acid signaling pathways and reactive oxygen species-related gene expression in plants, indicating its role in enhancing systemic acquired resistance against pathogens . This suggests potential applications in agricultural biotechnology for crop protection.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dichloroisothiazole-5-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
3,4-Dichloroisothiazole-5-carbonyl chloride

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